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Compound of Interest

Compound Name: 4-Amino-3-pyridinecarboxamide

Cat. No.: B112961 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis,

characterization, and biological evaluation of 4-Amino-3-pyridinecarboxamide, a pyridine

carboxamide derivative with potential applications in drug discovery, particularly in the

development of novel anti-tubercular agents.

Chemical Information
Property Value

IUPAC Name 4-aminopyridine-3-carboxamide

Synonyms 4-Aminonicotinamide

Molecular Formula C₆H₇N₃O

Molecular Weight 137.14 g/mol

CAS Number 7418-66-8

Synthesis Protocol
This protocol details the synthesis of 4-Amino-3-pyridinecarboxamide from its precursor, 4-

aminonicotinic acid, via an acid chloride intermediate.
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Synthesis of 4-Amino-3-pyridinecarboxamide

4-Aminonicotinic Acid React with Thionyl Chloride (SOCl₂)
Activation

4-Aminonicotinoyl Chloride (Intermediate) React with Aqueous Ammonia (NH₄OH)
Amidation

Crude 4-Amino-3-pyridinecarboxamide Purification (Recrystallization) Pure 4-Amino-3-pyridinecarboxamide

Click to download full resolution via product page

Caption: Synthesis workflow for 4-Amino-3-pyridinecarboxamide.

Materials:

4-Aminonicotinic acid

Thionyl chloride (SOCl₂)

Toluene (anhydrous)

Concentrated aqueous ammonia (NH₄OH)

Ethanol

Activated charcoal

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser,

dropping funnel, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

Formation of the Acid Chloride:

In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping

funnel, suspend 4-aminonicotinic acid (1.0 eq) in anhydrous toluene.

Slowly add thionyl chloride (1.2 eq) dropwise to the suspension at room temperature with

constant stirring.
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After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction

progress can be monitored by the cessation of gas evolution (HCl and SO₂).

After the reaction is complete, allow the mixture to cool to room temperature and then

remove the excess thionyl chloride and toluene under reduced pressure.

Amidation:

Cool the residue from the previous step in an ice bath.

Slowly and carefully add concentrated aqueous ammonia (excess) to the flask with

vigorous stirring. An exothermic reaction will occur, and a precipitate will form.

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete

amidation.

Purification:

Collect the crude product by vacuum filtration and wash it with cold water.

Recrystallize the crude solid from ethanol. Dissolve the solid in a minimal amount of hot

ethanol, add a small amount of activated charcoal to decolorize, and heat for a few

minutes.

Hot-filter the solution to remove the charcoal and allow the filtrate to cool slowly to room

temperature, followed by cooling in an ice bath to induce crystallization.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol,

and dry under vacuum.

Expected Yield: 75-85%

Characterization
The structure and purity of the synthesized 4-Amino-3-pyridinecarboxamide should be

confirmed by spectroscopic methods.
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Technique Expected Observations

¹H NMR
Signals corresponding to the aromatic protons

on the pyridine ring and the amide protons.

¹³C NMR

Resonances for the carbon atoms of the

pyridine ring and the carbonyl carbon of the

amide.

Mass Spec.

A molecular ion peak corresponding to the

molecular weight of the compound (137.14

g/mol ).

Melting Point A sharp melting point indicates high purity.

Biological Application: Anti-Tuberculosis Activity
Pyridine carboxamides are a class of compounds that have shown promise as anti-tubercular

agents. Some of these compounds act as prodrugs that are activated by the mycobacterial

enzyme AmiC, an amidase. The following protocols outline the evaluation of 4-Amino-3-
pyridinecarboxamide for its potential anti-mycobacterial activity.
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Proposed Mechanism of Action

4-Amino-3-pyridinecarboxamide (Prodrug)

Mycobacterium tuberculosis AmiC (Amidase)

Activation

Active Metabolite

Bacterial Target

Inhibition

Inhibition of Bacterial Growth

Click to download full resolution via product page

Caption: Activation of the prodrug by the AmiC enzyme.

Protocol 1: Mycobacterial Growth Inhibition Assay
This assay determines the minimum inhibitory concentration (MIC) of 4-Amino-3-
pyridinecarboxamide against Mycobacterium tuberculosis.
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MIC Determination Workflow

Prepare Serial Dilutions of Compound

Inoculate with M. tuberculosis Culture

Incubate at 37°C

Observe for Bacterial Growth

Determine MIC

Click to download full resolution via product page

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Materials:

4-Amino-3-pyridinecarboxamide

Mycobacterium tuberculosis H37Rv strain

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

96-well microplates

Resazurin dye
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Positive control (e.g., Isoniazid)

Negative control (no compound)

Procedure:

Prepare a stock solution of 4-Amino-3-pyridinecarboxamide in a suitable solvent (e.g.,

DMSO).

Perform two-fold serial dilutions of the compound in 7H9 broth in a 96-well plate.

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland

standard of 0.5.

Add the bacterial suspension to each well of the microplate.

Include positive and negative controls on each plate.

Incubate the plates at 37°C for 7-14 days.

After incubation, add resazurin solution to each well and incubate for another 24 hours.

The MIC is defined as the lowest concentration of the compound that prevents a color

change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Representative MIC Values for Pyridine Carboxamide Derivatives against M. tuberculosis

H37Rv

Compound MIC (µg/mL)

Isoniazid (Control) 0.015 - 0.06

Pyrazinamide (Control) 12.5 - 50

Representative Pyridine Carboxamide 1 1.56

Representative Pyridine Carboxamide 2 3.12

Representative Pyridine Carboxamide 3 6.25
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Protocol 2: AmiC Enzyme Inhibition Assay
This assay evaluates the ability of 4-Amino-3-pyridinecarboxamide to be hydrolyzed by the

AmiC enzyme, which is a key step in its proposed mechanism of action.

Materials:

Recombinant M. tuberculosis AmiC enzyme (requires expression and purification)

4-Amino-3-pyridinecarboxamide

Assay buffer (e.g., phosphate buffer, pH 7.4)

A method to detect the product of the reaction (e.g., HPLC, mass spectrometry)

Procedure:

Expression and Purification of AmiC:

Clone the amiC gene into a suitable expression vector (e.g., pET vector with a His-tag).

Transform the vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

Induce protein expression with IPTG.

Lyse the cells and purify the His-tagged AmiC protein using nickel-affinity chromatography.

Confirm the purity and identity of the enzyme by SDS-PAGE and Western blotting.

Enzymatic Assay:

Set up a reaction mixture containing the purified AmiC enzyme and 4-Amino-3-
pyridinecarboxamide in the assay buffer.

Incubate the reaction at 37°C for a specific time period.

Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
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Analyze the reaction mixture for the presence of the hydrolyzed product (4-aminonicotinic

acid) using a suitable analytical method like HPLC or LC-MS.

A time-dependent increase in the product concentration indicates that 4-Amino-3-
pyridinecarboxamide is a substrate for the AmiC enzyme.

Disclaimer
These protocols are intended for guidance and should be adapted and optimized by qualified

personnel in a suitably equipped laboratory. Appropriate safety precautions should be taken

when handling all chemicals and biological agents.

To cite this document: BenchChem. [Application Notes and Protocols for 4-Amino-3-
pyridinecarboxamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112961#experimental-protocols-for-4-amino-3-
pyridinecarboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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